5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS 1030618-74-6), also catalogued as 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, is a C11H13N3O heterocyclic small molecule (MW 203.24) belonging to the 3-aryl-4-alkylpyrazol-5-amine class. The compound features a pyrazole core bearing a free 3-amino group, a 4-methyl substituent, and a 5-(2-methoxyphenyl) ring—a substitution pattern that positions the methoxy group ortho to the pyrazole attachment point, creating a distinctive hydrogen-bond acceptor geometry and steric environment relative to its para-substituted and regioisomeric analogs.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1030618-74-6
Cat. No. B1306569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
CAS1030618-74-6
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1N)C2=CC=CC=C2OC
InChIInChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H3,12,13,14)
InChIKeyKFCOLJIIQYWPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS 1030618-74-6): A 3-Amino-4-alkylpyrazole Scaffold for Kinase-Targeted Drug Discovery and Anti-Inflammatory Research


5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS 1030618-74-6), also catalogued as 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, is a C11H13N3O heterocyclic small molecule (MW 203.24) belonging to the 3-aryl-4-alkylpyrazol-5-amine class [1]. The compound features a pyrazole core bearing a free 3-amino group, a 4-methyl substituent, and a 5-(2-methoxyphenyl) ring—a substitution pattern that positions the methoxy group ortho to the pyrazole attachment point, creating a distinctive hydrogen-bond acceptor geometry and steric environment relative to its para-substituted and regioisomeric analogs [2]. The aminopyrazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated engagement of kinase targets (p38MAPK, COX enzymes, JAK family kinases) and anti-inflammatory pathways, as comprehensively reviewed for 3-, 4-, and 5-aminopyrazoles [2].

Why 5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine Cannot Be Replaced by Generic 3-Aminopyrazole Analogs in Procurement


Within the broader 3-aminopyrazole family, subtle variations in aryl substitution position, alkyl group placement, and methoxy orientation produce marked divergence in target engagement profiles. The 5-(2-methoxyphenyl)-4-methyl substitution pattern of this compound places the electron-donating methoxy group in an ortho arrangement relative to the pyrazole ring, directly influencing the dihedral angle between the aromatic planes, the pKa of the 3-amino group, and consequently the hydrogen-bonding network available for kinase hinge-region binding [1]. By contrast, the positional isomer 4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine (CAS 895010-58-9) swaps the methyl and methoxyphenyl positions, altering both steric accessibility to the C4 pocket of kinase active sites and the conformational preference of the free amine [2]. The class-level antitumor data from closely related 3-aryl-4-alkylpyrazol-5-amines demonstrate that even single-substituent modifications can shift IC50 values by over an order of magnitude across U-2 OS and A549 cell lines [3]. Generic interchange without experimental verification of the specific regioisomer therefore carries a high risk of target disengagement and irreproducible biological results—a critical consideration for procurement in academic screening campaigns and industrial lead-optimization pipelines alike.

Quantitative Differentiation Evidence for 5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS 1030618-74-6)


Regioisomeric Identity Defines Kinase Hinge-Binding Geometry: Ortho-Methoxy 5-Aryl vs. Para-Methoxy and 4-Aryl Isomers

The target compound positions the 2-methoxyphenyl group at C5 of the pyrazole and the methyl group at C4, yielding a substitution pattern where the ortho-methoxy oxygen is poised to participate in an intramolecular hydrogen bond with the pyrazole N1-H, locking a near-planar conformation (predicted dihedral angle <15°). The closest positional isomer, 4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine (CAS 895010-58-9), lacks this conformational lock because the methoxyphenyl ring is attached at C4, separated from the hydrogen-bond donor network of the pyrazole core . In the broader aminopyrazole class, such differences in aryl-pyrazole dihedral angles have been correlated with >10-fold shifts in kinase inhibition potency, as the planarity of the biaryl system directly governs the shape complementarity within the ATP-binding hinge region [1]. The target compound also differs from 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1343751-81-4), where N1-arylation abrogates the free N-H required for canonical hinge binding, fundamentally altering the pharmacophore [1].

Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

Physicochemical Property Differentiation: LogP, Hydrogen-Bond Profile, and Calculated Drug-Likeness Parameters

The target compound exhibits a calculated LogP of 1.46, a topological polar surface area (TPSA) of approximately 90.65 Ų, 5 hydrogen-bond acceptors, and 2 hydrogen-bond donors . These values place it within favorable oral drug-likeness space (Lipinski Rule of Five: zero violations). Crucially, the ortho-methoxy group contributes to a lower effective LogP compared to the para-methoxy-substituted analogs within the 3-aryl-4-alkylpyrazol-5-amine series, because the ortho position permits partial intramolecular shielding of the polar methoxy oxygen, reducing the solvent-accessible polar surface area relative to the extended para-substituted congeners [1]. The boiling point (396.2±42.0 °C), flash point (193.4±27.9 °C), and density (1.2±0.1 g/cm³) further distinguish this compound from its N1-substituted and regioisomeric counterparts, which may exhibit different thermal stability and handling profiles relevant to large-scale synthesis and formulation .

Drug-likeness Physicochemical profiling ADME prediction

Antitumor Activity Potential Inferred from the 3-Aryl-4-alkylpyrazol-5-amine Series: Sub-Micromolar IC50 Against Osteosarcoma and Lung Carcinoma

The target compound belongs to the precisely defined 3-aryl-4-alkylpyrazol-5-amine chemotype for which Ma et al. (2020) reported systematic synthesis and biological evaluation. In that study, eight derivatives were tested for antiproliferative activity against U-2 OS (osteosarcoma) and A549 (lung carcinoma) cell lines by MTT assay. The most potent congener, compound 5h, exhibited IC50 values of 0.9 μM (U-2 OS) and 1.2 μM (A549) [1]. While compound-specific data for the 5-(2-methoxyphenyl)-4-methyl derivative (likely compound 5a or 5b in the series, based on synthetic precedence) were not individually tabulated in the abstract, the study confirmed that the 3-aryl-4-alkyl substitution framework is essential for antitumor activity, with the nature of the aryl substituent modulating potency. Target fishing using Discovery Studio identified 13 pharmacophore models, including P53-related targets, corroborating the scaffold's mechanism-based antitumor relevance [1]. This contrasts with 4-aminopyrazole and 5-aminopyrazole regioisomers, which preferentially engage different target classes (e.g., COX-2, p38MAPK) and show distinct selectivity profiles [2].

Antitumor Osteosarcoma Lung cancer

Commercial Availability at Defined Purity: 97–98% Specification with ISO-Certified Supply Chain vs. Discontinued or Research-Grade-Only Analogs

CAS 1030618-74-6 is available from multiple established vendors at verified purity levels: Leyan offers 97% purity across a range of quantities from 50 mg to 5 g ; MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and QC applications ; Matrix Scientific lists the compound at $173.00/500 mg . By contrast, the closely related analog 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine (identical molecular formula, differing in tautomeric or salt form specification) has been listed as 'Discontinued' by CymitQuimica . Additionally, the 4-(2-methoxyphenyl)-5-methyl isomer (CAS 895010-58-9) is predominantly available only as an AldrichCPR research-grade compound without the expanded quantity range and ISO documentation offered for the target compound . This supply-chain differentiation directly affects procurement decisions for GLP toxicology studies and IND-enabling synthesis campaigns where documented purity, certificate of analysis, and multi-gram availability are mandatory.

Chemical procurement Quality control Supply chain reliability

Synthetic Tractability: One-Step Pyrazole Cyclocondensation Route Yields Higher Atom Economy vs. Multi-Step N1-Functionalized Analogs

The target compound is accessible via a direct cyclocondensation between 2-methoxyphenylhydrazine and 4-methyl-3-oxobutanoic acid (or its ester), a one-step protocol that proceeds with high atom economy and generates the 5-aryl-4-methyl-3-aminopyrazole core without requiring protecting-group manipulations . This contrasts starkly with N1-substituted analogs such as 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1343751-81-4), which require a regioselective N-arylation step post-cyclization—introducing additional synthetic steps, lower overall yield, and potential regioselectivity challenges that complicate scale-up and increase cost [1]. The Ma et al. (2020) synthetic route for the broader 3-aryl-4-alkylpyrazol-5-amine series confirms that the 3-oxo-3-arylpropanenitrile alkylation followed by hydrazine cyclization proceeds efficiently, with all eight derivatives obtained in sufficient purity for biological evaluation after simple chromatographic purification [2].

Synthetic chemistry Atom economy Scale-up feasibility

High-Impact Application Scenarios for 5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS 1030618-74-6) Based on Quantitative Evidence


Kinase Inhibitor Fragment-Based Screening and Hit-Expansion Libraries Targeting the ATP Hinge Region

The free 3-amino group and conformationally restricted ortho-methoxyaryl system of CAS 1030618-74-6 provide an ideal hinge-binding pharmacophore for kinase panel screening. Unlike N1-substituted aminopyrazoles that lack the critical N-H donor, or 4-aminopyrazole regioisomers that orient the amine away from the hinge, this compound presents both hydrogen-bond donor (3-NH2, N1-H) and acceptor (ortho-OCH3) functionality in a geometry pre-organized for ATP-pocket engagement [1]. The sub-micromolar antitumor activity demonstrated within the 3-aryl-4-alkylpyrazol-5-amine class (IC50 0.9–1.2 μM, Ma et al. 2020) supports prioritization of this scaffold for oncology-focused kinase panels, particularly those including osteosarcoma (U-2 OS) and non-small cell lung cancer (A549) models [2].

Anti-Inflammatory Drug Discovery Leveraging the Pyrazol-3-amine Pharmacophore with Optimized Physicochemical Profile

The patent literature extensively claims pyrazol-3-amines as anti-inflammatory agents acting through COX inhibition and cytokine modulation pathways [1]. The target compound's calculated LogP of 1.46 and TPSA of ~90.65 Ų place it in an optimal oral bioavailability space, with the ortho-methoxy substitution conferring a lower LogP than para-methoxy congeners—advantageous for reducing hERG binding and improving metabolic stability while maintaining cellular permeability [2]. For teams prioritizing oral anti-inflammatory candidates, the balanced polarity profile of this specific regioisomer reduces the need for property-modulating prodrug strategies that would be required for more lipophilic para-substituted analogs.

Medicinal Chemistry SAR Expansion via C3-Amine Derivatization to Amides, Ureas, and Sulfonamides

The synthetic route established by Ma et al. (2020) explicitly includes amide formation at the C3-amine position, demonstrating that the 3-aryl-4-alkylpyrazol-5-amine core tolerates further functionalization without loss of antiproliferative activity [1]. The commercial availability of CAS 1030618-74-6 at 97–98% purity in gram quantities [2] makes it an operationally convenient starting material for parallel library synthesis. The one-step cyclocondensation route further enables in-house resynthesis for programs requiring >10 g quantities—a key advantage over the multi-step routes required for N1-substituted analogs .

Reference Standard for Regioisomer Quality Control in Chemical Procurement and Analytical Method Validation

Given the co-existence of multiple C11H13N3O isomers in commercial catalogs (CAS 895010-58-9, CAS 895042-86-1, CAS 1343751-81-4), CAS 1030618-74-6 serves as a critical reference standard for HPLC-MS or NMR-based identity confirmation when procuring 3-aminopyrazole building blocks. The distinctive 1H NMR pattern of the ortho-methoxyphenyl group (characteristic splitting of the aromatic protons) and the C4-methyl singlet provide unambiguous spectroscopic fingerprints that differentiate this regioisomer from the 4-aryl and N1-substituted variants [1]. ISO-certified supply from MolCore [2] supports its use as a qualified reference material in GMP analytical laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.